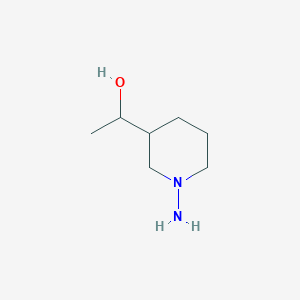

1-(1-Aminopiperidin-3-yl)ethan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(1-aminopiperidin-3-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O/c1-6(10)7-3-2-4-9(8)5-7/h6-7,10H,2-5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INXIYVXMZSNKHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCCN(C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis of the 1-(1-Aminopiperidin-3-yl)ethan-1-ol Core Structure

Retrosynthetic analysis is a powerful technique used to deconstruct a target molecule into simpler, commercially available starting materials. fiveable.meamazonaws.com For 1-(1-Aminopiperidin-3-yl)ethan-1-ol, the primary disconnections involve the bonds to the nitrogen atoms and the carbon-carbon bond of the ethanol (B145695) substituent.

A key disconnection is the N-N bond of the 1-aminopiperidine (B145804) moiety. This suggests a synthetic route where a pre-formed 3-substituted piperidine (B6355638) is N-aminated. Another strategic disconnection is at the C3 position of the piperidine ring, breaking the bond between the ring and the 1-hydroxyethyl group. This points towards the addition of an acetylide equivalent or a related two-carbon synthon to a 3-piperidone precursor, followed by reduction.

Further disconnections of the piperidine ring itself can be envisioned. fiveable.me A common strategy involves breaking two C-N bonds, which leads back to a linear amino-aldehyde or a related precursor that can undergo intramolecular cyclization. nih.gov Alternatively, disconnecting one C-N and one C-C bond suggests a Michael addition-type cyclization. These retrosynthetic pathways provide a roadmap for the various synthetic strategies discussed in the following sections.

Established and Emerging Synthetic Routes to Piperidine Ring Systems

The construction of the piperidine ring is a well-explored area of organic synthesis, with numerous methods available. nih.govresearchgate.net The choice of method often depends on the desired substitution pattern and stereochemistry.

Reductive Amination Strategies for Piperidine Formation

Reductive amination is a robust and widely used method for forming C-N bonds and is applicable to piperidine synthesis. nih.govresearchgate.net This two-step process typically involves the condensation of an amine with a dicarbonyl compound (or a functional equivalent) to form an imine or enamine, which is then reduced in situ to the corresponding piperidine. researchgate.net For instance, the reaction of a 1,5-dicarbonyl compound with ammonia (B1221849) or a primary amine, followed by reduction, can yield a piperidine ring. nih.gov Various reducing agents can be employed, including sodium borohydride, sodium cyanoborohydride, and catalytic hydrogenation. researchgate.nettandfonline.com The intramolecular version of this reaction, starting from an amino-aldehyde or amino-ketone, is also a powerful tool for constructing the piperidine skeleton. researchgate.net

Intramolecular Cyclization and Cycloaddition Reactions

Intramolecular cyclization reactions are a cornerstone of heterocyclic synthesis, offering a direct route to the piperidine ring from acyclic precursors. nih.gov These reactions can be initiated by various means, including radical, electrophilic, or metal-catalyzed processes. For example, the intramolecular cyclization of δ-aminoalkenes or δ-aminoalkynes can be catalyzed by transition metals like palladium or gold to afford substituted piperidines. nih.gov Radical cyclizations of unsaturated N-haloamines or related precursors also provide an effective entry to the piperidine core. nih.gov

Cycloaddition reactions, particularly [4+2] or Diels-Alder reactions, represent another powerful strategy for constructing the piperidine ring. dtic.milrsc.org An aza-Diels-Alder reaction, involving the cycloaddition of a diene with an imine, can directly generate a tetrahydropyridine (B1245486), which can then be reduced to the corresponding piperidine. dtic.mil Formal [3+3] cycloadditions have also been developed, where two three-atom fragments are combined to form the six-membered ring. rsc.orgrsc.org

Hydrogenation of Pyridine (B92270) Precursors

The hydrogenation of pyridine derivatives is one of the most direct and common methods for synthesizing piperidines. nih.govorganic-chemistry.org This transformation is typically achieved using heterogeneous catalysts such as platinum, palladium, rhodium, or nickel under hydrogen pressure. nih.govmdpi.com The conditions required for hydrogenation can often be harsh, but recent advancements have led to the development of more selective and milder catalytic systems. chemrxiv.orgacs.org For instance, iridium-catalyzed ionic hydrogenation allows for the reduction of pyridines to piperidines under milder conditions and with a high tolerance for various functional groups. chemrxiv.org The choice of catalyst and reaction conditions can also influence the stereochemical outcome of the reduction, which is crucial for accessing specific stereoisomers of substituted piperidines. nih.govmdpi.com

Multicomponent Reactions for Piperidine Synthesis

Multicomponent reactions (MCRs), where three or more starting materials are combined in a single step to form a complex product, offer a highly efficient and atom-economical approach to piperidine synthesis. taylorfrancis.comtandfonline.com These reactions allow for the rapid construction of diverse and highly functionalized piperidine scaffolds. acs.orgrsc.org A well-known example is the Hantzsch pyridine synthesis, which can be adapted to produce dihydropyridines that are then reduced to piperidines. More contemporary MCRs often employ transition metal or organocatalysts to facilitate the cascade of bond-forming events. tandfonline.comrsc.org

Stereoselective Synthesis of 1-(1-Aminopiperidin-3-yl)ethan-1-ol and its Chiral Derivatives

The stereoselective synthesis of 1-(1-Aminopiperidin-3-yl)ethan-1-ol is crucial, as the biological activity of chiral molecules often resides in a single enantiomer. Achieving stereocontrol in the synthesis of this compound requires careful consideration of the methods used to construct the piperidine ring and introduce the substituents.

Asymmetric synthesis of substituted piperidines can be achieved through various strategies. rsc.orgacs.org One approach is to use a chiral auxiliary to direct the stereochemical outcome of a key bond-forming reaction. rsc.org For example, a chiral amine can be used in a reductive amination or a multicomponent reaction to induce chirality in the final piperidine product. rsc.org

Another powerful strategy is asymmetric catalysis, where a chiral catalyst is used to control the stereoselectivity of a reaction. nih.govlookchem.com For instance, rhodium-catalyzed asymmetric hydrogenation of a suitably substituted pyridine precursor can provide enantioenriched piperidines. nih.gov Similarly, enantioselective intramolecular cyclizations or cycloadditions can be employed to establish the desired stereocenters. nih.gov

To synthesize a specific stereoisomer of 1-(1-Aminopiperidin-3-yl)ethan-1-ol, one could envision a route starting from a chiral 3-hydroxypiperidine (B146073) derivative. This chiral precursor could be obtained through asymmetric hydrogenation of a 3-hydroxypyridine (B118123) or by resolution of a racemic mixture. Subsequent oxidation to the 3-piperidone, followed by a stereoselective addition of an acetylide or equivalent, and then reduction, would yield the desired diastereomer of the 1-hydroxyethyl side chain. The final step would involve the N-amination of the piperidine nitrogen.

Alternatively, a stereoselective multicomponent reaction could be designed to assemble the piperidine ring with the correct relative and absolute stereochemistry already in place. rsc.org This approach would offer a highly convergent and efficient route to the target molecule.

Below is a table summarizing some of the key reactions and catalysts used in the synthesis of chiral piperidines:

| Reaction Type | Catalyst/Reagent | Stereocontrol | Reference |

| Asymmetric Hydrogenation | Rhodium-based chiral catalysts | High enantioselectivity | nih.gov |

| Reductive Amination | Chiral amine auxiliary | Diastereoselective | rsc.org |

| Intramolecular Cyclization | Chiral Lewis acid | Enantioselective | nih.gov |

| Multicomponent Reaction | Chiral organocatalyst | High diastereo- and enantioselectivity | rsc.org |

Table 1: Methods for Stereoselective Piperidine Synthesis

Asymmetric Catalysis in Piperidine Synthesis

Asymmetric catalysis represents a powerful tool for the enantioselective synthesis of substituted piperidines, offering direct routes to chiral products from prochiral starting materials. A variety of catalytic systems have been explored for this purpose.

Recent advancements have highlighted the use of biocatalysis, particularly with transaminases, for the asymmetric synthesis of chiral piperidines. acs.org These enzymes can catalyze the stereoselective amination of ketone precursors, leading to the formation of chiral amines that can subsequently cyclize to form the piperidine ring. acs.org For instance, a panel of (R)- and (S)-selective transaminases has been successfully employed in the synthesis of 2-substituted chiral piperidines from ω-chloroketones, achieving high enantiomeric excess (>95%). acs.org Chemo-enzymatic approaches combining amine oxidases and ene-imine reductases have also been developed for the asymmetric dearomatization of activated pyridines, yielding stereodefined 3- and 3,4-substituted piperidines. nih.gov

Transition metal catalysis is another cornerstone of asymmetric piperidine synthesis. Rhodium and iridium-based catalysts have been particularly effective in the asymmetric hydrogenation of pyridine derivatives and other unsaturated precursors. nih.govmdpi.com For example, rhodium complexes have been used for the highly diastereoselective dearomatization/hydrogenation of fluorinated pyridines. nih.gov Iridium-catalyzed asymmetric hydrogenation of pyridinium (B92312) salts also provides a reliable route to chiral piperidines. nih.gov Furthermore, a practical asymmetric synthesis of an aminopiperidine-fused imidazopyridine has been developed, featuring a unique three-component cascade coupling reaction. nih.gov This was followed by a base-catalyzed, dynamic crystallization-driven epimerization to furnish the desired trans-isomer with high purity and yield. nih.gov

Organocatalysis has also emerged as a valuable strategy. For instance, a stereoselective three-component vinylogous Mannich-type reaction has been developed to assemble multi-substituted chiral piperidines, inspired by the biosynthesis of piperidine natural products. rsc.org

Chiral Auxiliary and Resolving Agent Approaches

In addition to asymmetric catalysis, classical methods involving chiral auxiliaries and resolving agents remain highly relevant for obtaining enantiomerically pure piperidine derivatives.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into the synthetic route to direct the stereochemical outcome of a reaction. After the desired stereocenter is established, the auxiliary is removed. A notable example is the use of chiral amines to induce an exocyclic chirality-driven nitroalkene/amine/enone (NAE) condensation reaction, leading to enantiopure piperidines with excellent chirality retention. rsc.org Another approach involves the use of (S)-N-tert-butanesulfinamide as a chiral auxiliary in the Grignard addition to an imine intermediate, which has been successfully applied in the synthesis of C2-symmetrical nitrogen heterocycles. researchgate.net

Chiral resolving agents are used to separate a racemic mixture of a compound into its individual enantiomers. wikipedia.org This is typically achieved by reacting the racemate with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. wikipedia.orgpharmtech.com These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by methods like crystallization. wikipedia.orglibretexts.org Common resolving agents for amines include chiral acids like tartaric acid, camphorsulfonic acid, and mandelic acid. wikipedia.orglibretexts.org For weakly acidic compounds, strongly basic resolving agents such as amidine derivatives have been developed. nih.gov The choice of resolving agent is critical and often requires empirical screening to find one that provides efficient separation. wikipedia.org After separation, the resolving agent is removed to yield the pure enantiomers.

| Table 1: Comparison of Chiral Synthesis Strategies for Piperidines | ||

|---|---|---|

| Method | Principle | Key Considerations |

| Asymmetric Catalysis | A small amount of a chiral catalyst is used to stereoselectively convert a prochiral substrate into a chiral product. | High catalytic efficiency and enantioselectivity are desired. Catalyst development and optimization can be complex. acs.orgnih.govnih.govmdpi.comnih.govrsc.org |

| Chiral Auxiliaries | A stoichiometric amount of a chiral molecule is temporarily attached to the substrate to direct a stereoselective reaction. The auxiliary is removed in a subsequent step. | Requires additional steps for attachment and removal of the auxiliary. High diastereoselectivity is crucial. rsc.orgresearchgate.net |

| Chiral Resolving Agents | A racemic mixture is reacted with an enantiopure resolving agent to form diastereomers, which are then separated based on their different physical properties. | The maximum theoretical yield for the desired enantiomer is 50%. Finding a suitable and cost-effective resolving agent can be challenging. wikipedia.orgpharmtech.comlibretexts.orgnih.gov |

Derivatization Strategies for Functional Group Modification

The functional groups of 1-(1-Aminopiperidin-3-yl)ethan-1-ol, namely the piperidine nitrogen (N1), the exocyclic amino group at C3, the hydroxyl group, and the piperidine ring itself, offer multiple sites for chemical modification to explore structure-activity relationships.

Transformations of the Piperidine Nitrogen (N1)

The secondary amine of the piperidine ring is a common site for derivatization. N-alkylation is a frequently employed transformation, which can be achieved by reacting the piperidine with an alkyl halide. researchgate.net The reaction conditions, such as the choice of base and solvent, can be optimized to favor mono-alkylation and minimize the formation of quaternary ammonium (B1175870) salts. researchgate.net For instance, using potassium carbonate in DMF or a slow addition of the alkyl halide can control the reaction. researchgate.net Reductive amination of N-Boc-piperidin-4-one with an appropriate aniline (B41778) derivative is another strategy to introduce substituents on the piperidine nitrogen. researchgate.net Furthermore, N-arylation can be accomplished using methods like the Buchwald-Hartwig amination. The nitrogen can also be acylated with acyl chlorides or acid anhydrides, or undergo reactions like the formation of enamines. wikipedia.org

Functionalization of the Amino Group (at C3 of piperidine)

The primary amino group at the C3 position of the piperidine ring is a versatile handle for introducing a wide range of functionalities. It can undergo reactions typical of primary amines, such as acylation, sulfonylation, and alkylation. A multi-step route starting from L-glutamic acid has been described for the synthesis of enantiomerically pure 3-(N-Boc-amino)piperidine derivatives. niscpr.res.in The Boc-protecting group can be subsequently removed to allow for further functionalization of the amino group. niscpr.res.in The synthesis of 1-aminopyrrolizidine alkaloids has been achieved through a key step involving an asymmetric Mannich-type reaction, which could be adapted for the synthesis of 3-amino piperidine derivatives. nih.gov

Chemical Modifications of the Hydroxyl Group

The hydroxyl group on the ethan-1-ol substituent provides another point for derivatization. It can be a target for oxidation to a ketone, esterification with various carboxylic acids, or etherification. The introduction of a hydroxyl group can also be achieved stereoselectively. For example, electrochemical oxidation of tetrahydropyridine precursors can lead to dihydroxylated piperidines. researchgate.net The stereochemical outcome of dihydroxylation reactions on substituted tetrahydropyridinols can be controlled by the choice of reagents, such as using Upjohn or Donohoe conditions. beilstein-journals.org The hydroxyl group can also be replaced, for instance, by fluorine, which can have a significant impact on the molecule's properties. hyphadiscovery.com

Introduction of Substituents onto the Piperidine Ring (e.g., Halogenation, Alkylation)

Direct functionalization of the piperidine ring itself, such as through halogenation or alkylation, allows for the introduction of additional substituents.

Halogenation: The halogenation of piperidines can be challenging. While direct halogenation of pyridine followed by reduction is a common route to halogenated piperidines, the conditions are often harsh. youtube.com For instance, gas-phase radical chlorination of pyridine can yield 2-chloropyridine, which can then be reduced. youtube.com Halogenation of substituted pyridines can be influenced by the electronic nature of the existing substituents. youtube.com Lewis acid catalysts are often required for the electrophilic halogenation of aromatic rings. mt.com A one-pot method for synthesizing piperidines from halogenated amides involves amide activation followed by reduction and intramolecular nucleophilic substitution. nih.gov

Alkylation: The alkylation of the piperidine ring can be achieved through various methods. Regioselective alkylation at the 3-position of piperidine has been reported by converting piperidine to N-chloropiperidine, followed by dehydrohalogenation to an enamine which is then alkylated. odu.edu The Stork enamine alkylation is a well-known method for alkylating ketones via an enamine intermediate, and piperidine is a commonly used amine for this purpose. wikipedia.org C-H functionalization strategies have also been developed for the site-selective introduction of alkyl or aryl groups at various positions of the piperidine ring, often directed by a protecting group on the nitrogen. nih.gov For example, rhodium-catalyzed C-H insertion reactions can be used to functionalize piperidines at the C2, C3, or C4 positions. nih.gov

| Table 2: Derivatization Strategies for 1-(1-Aminopiperidin-3-yl)ethan-1-ol | ||

|---|---|---|

| Functional Group | Potential Modifications | Example Methodologies |

| Piperidine Nitrogen (N1) | Alkylation, Acylation, Arylation, Enamine formation | Reaction with alkyl halides researchgate.net, reductive amination researchgate.net, Buchwald-Hartwig amination, reaction with acyl chlorides wikipedia.org. |

| Amino Group (at C3) | Acylation, Sulfonylation, Alkylation | Reaction with Boc-anhydride followed by deprotection and further functionalization niscpr.res.in, Mannich-type reactions nih.gov. |

| Hydroxyl Group | Oxidation, Esterification, Etherification, Substitution | Electrochemical oxidation researchgate.net, dihydroxylation beilstein-journals.org, reaction with acyl chlorides, Williamson ether synthesis. |

| Piperidine Ring | Halogenation, Alkylation, Arylation | Reduction of halogenated pyridines youtube.com, Stork enamine alkylation wikipedia.org, C-H functionalization nih.gov. |

Structure Activity Relationship Sar Studies and Molecular Design Principles

Comprehensive Analysis of Structural Features Influencing Biological Activity

The biological activity of 1-(1-aminopiperidin-3-yl)ethan-1-ol derivatives is intricately linked to the nature and arrangement of their structural components. The core aminopiperidine scaffold serves as a crucial anchor, with substitutions at various positions significantly modulating the compound's interaction with its biological target.

A key area of investigation has been the role of the aminopiperidine ring. Its conformation and the substituents it bears are critical determinants of activity. For instance, in the context of developing cognition-enhancing drugs, the extrusion of one nitrogen atom from a piperazine (B1678402) ring to form a 4-aminopiperidine (B84694) analog maintained high nootropic activity. nih.gov This highlights the importance of the piperidine (B6355638) nitrogen and the amino group in mediating the desired biological effect.

Furthermore, the substituent at the 1-position of the piperidine ring plays a pivotal role. In the development of inhibitors for Lysine-Specific Demethylase 1 (LSD1), an enzyme implicated in cancer, the introduction of various heterocyclic moieties at this position has been a common strategy. nih.govresearchgate.net The nature of this heterocycle can influence potency, selectivity, and pharmacokinetic properties.

The ethan-1-ol side chain at the 3-position of the piperidine ring also presents opportunities for modification. The hydroxyl group can participate in hydrogen bonding interactions within the target's active site, and its stereochemistry can be a critical factor in determining binding affinity.

The following table summarizes the influence of key structural features on the biological activity of aminopiperidine derivatives based on available research:

| Structural Feature | Influence on Biological Activity |

| Aminopiperidine Ring | Core scaffold essential for binding. Conformation and substitution patterns are critical. |

| 1-Position Substituent | Significantly impacts potency, selectivity, and pharmacokinetic properties. Often a heterocyclic moiety in enzyme inhibitors. |

| 3-Position Side Chain | The ethan-1-ol group can form key hydrogen bonds. Its length, branching, and stereochemistry affect binding affinity. |

| Amino Group | The primary amine is often crucial for interaction with the biological target. |

Impact of Stereochemistry on Ligand-Target Interactions

The stereochemistry of 1-(1-aminopiperidin-3-yl)ethan-1-ol and its derivatives is a paramount factor governing their interaction with biological targets. The chiral centers at the 3-position of the piperidine ring and the 1-position of the ethan-1-ol side chain give rise to multiple stereoisomers, each potentially exhibiting distinct biological activities.

The spatial arrangement of substituents around these chiral centers dictates the molecule's ability to fit into the three-dimensional binding pocket of a target protein. Even subtle changes in stereochemistry can lead to significant differences in binding affinity and, consequently, biological potency. For instance, in a study of piperidine derivatives, the stereospecific introduction of functional groups in equatorial or axial positions beta to the amine unit resulted in pronounced effects on basicity and lipophilicity, which are key physicochemical properties influencing drug action. scilit.com

The differential activity of stereoisomers is a well-established principle in medicinal chemistry. One enantiomer of a chiral drug may exhibit the desired therapeutic effect, while the other may be inactive or even produce undesirable side effects. Therefore, the synthesis and biological evaluation of individual stereoisomers are crucial steps in the drug discovery process. The separation of these isomers and the determination of the absolute configuration of the most active one are essential for understanding the precise nature of the ligand-target interaction.

While specific data on the stereochemical preferences of 1-(1-aminopiperidin-3-yl)ethan-1-ol for its targets is not extensively detailed in the public domain, the principles of stereoselectivity are universally applicable. The optimal stereoisomer will be the one that achieves the most favorable complementary interactions with the amino acid residues lining the target's binding site.

Identification and Optimization of Key Pharmacophoric Elements

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For 1-(1-aminopiperidin-3-yl)ethan-1-ol and its analogs, the key pharmacophoric elements typically include:

A basic nitrogen atom: The piperidine nitrogen, which is usually protonated at physiological pH, can form crucial ionic interactions or hydrogen bonds with acidic residues in the target's active site.

A hydrogen bond donor/acceptor: The amino group on the piperidine ring and the hydroxyl group on the ethan-1-ol side chain can act as both hydrogen bond donors and acceptors, forming a network of interactions that contribute to binding affinity.

A hydrophobic region: The piperidine ring itself and any non-polar substituents can engage in van der Waals interactions with hydrophobic pockets in the target protein.

A specific spatial arrangement of these features: The relative orientation of the basic nitrogen, hydrogen bond donors/acceptors, and hydrophobic regions is critical for precise recognition by the biological target.

Optimization of these pharmacophoric elements is a key strategy in medicinal chemistry. For example, in the development of inhibitors for protein kinase B (Akt), a 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide series was discovered. nih.gov In this series, the 4-amino substituent was found to interact with specific glutamate (B1630785) residues in the ribose pocket of the kinase. nih.gov

The following table illustrates how different pharmacophoric elements can be optimized:

| Pharmacophoric Element | Optimization Strategy | Desired Outcome |

| Basic Nitrogen | Modification of pKa through substitution on the piperidine ring. | Enhanced ionic interactions and improved selectivity. |

| Hydrogen Bond Donors/Acceptors | Introduction or modification of functional groups (e.g., hydroxyl, amino, amide). | Increased binding affinity through additional hydrogen bonds. |

| Hydrophobic Moieties | Addition or modification of alkyl or aryl groups. | Improved van der Waals interactions and modulation of lipophilicity. |

| Spatial Arrangement | Constraining the conformation of the molecule through cyclization or the introduction of rigid linkers. | Enhanced binding affinity and selectivity by reducing the entropic penalty of binding. |

Strategies for Modulating Potency, Selectivity, and Metabolic Stability

The successful development of a drug candidate based on the 1-(1-aminopiperidin-3-yl)ethan-1-ol scaffold requires careful modulation of its potency, selectivity, and metabolic stability.

Potency is a measure of the concentration of a drug required to produce a specific effect. Strategies to enhance potency often involve optimizing the interactions with the target protein. This can be achieved by introducing functional groups that form additional hydrogen bonds, ionic interactions, or hydrophobic interactions.

Selectivity refers to a drug's ability to bind to its intended target with high affinity while having low affinity for other, unintended targets. Improving selectivity is crucial for minimizing off-target side effects. This can be achieved by exploiting subtle differences in the binding sites of related proteins. For instance, designing a molecule that fits perfectly into the unique contours of the target's active site can enhance selectivity.

Metabolic stability is the resistance of a compound to being broken down by metabolic enzymes in the body. Poor metabolic stability can lead to a short duration of action and the formation of potentially toxic metabolites. Strategies to improve metabolic stability include:

Blocking sites of metabolism: Introducing atoms or groups (e.g., fluorine) at positions susceptible to metabolic attack can prevent enzymatic degradation.

Modifying lipophilicity: Adjusting the lipophilicity of the molecule can alter its distribution in the body and its access to metabolic enzymes.

Introducing metabolically stable groups: Replacing metabolically labile groups with more stable ones can enhance the compound's half-life.

In the development of apurinic/apyrimidinic endonuclease 1 (APE1) inhibitors, a class of compounds demonstrated a favorable in vitro ADME (absorption, distribution, metabolism, and excretion) profile and good exposure levels in plasma and brain, indicating successful optimization for these properties. nih.gov

Comparative SAR Studies with Related Aminopiperidine and Piperidine Analogs

To gain a deeper understanding of the SAR of 1-(1-aminopiperidin-3-yl)ethan-1-ol, it is informative to compare its properties with those of related aminopiperidine and piperidine analogs. enamine.net Such comparative studies help to elucidate the specific contributions of the amino group at the 1-position and other structural features.

For example, comparing a 1-aminopiperidine (B145804) derivative with its corresponding piperidine analog (lacking the 1-amino group) can reveal the importance of the N-N bond and the additional hydrogen bond donor/acceptor capabilities of the 1-amino group for biological activity. If the piperidine analog shows significantly reduced activity, it strongly suggests a critical role for the 1-amino moiety in target binding.

In a study on piperidine-based influenza virus inhibitors, the replacement of an ether linkage with an amine at a specific position resulted in a moderate decrease in inhibitory activity, highlighting the sensitivity of the activity to the nature of the linker. nih.gov Similarly, the modification of a carbamate (B1207046) group in another series of piperidine derivatives led to a dramatic improvement in activity, while its removal significantly reduced it. nih.gov

Comparative SAR studies of piperazine and piperidine analogs have also been instrumental in drug design. rsc.org These studies help in understanding how the presence of an additional heteroatom in the ring affects the compound's physicochemical properties and its interaction with biological targets.

The following table provides a hypothetical comparison of the properties of different analogs, illustrating the types of insights that can be gained from such studies:

| Analog Type | Key Structural Difference | Potential Impact on Activity |

| Piperidine Analog | Lacks the 1-amino group. | Reduced potency if the 1-amino group is critical for binding. |

| N-Substituted Piperidine | The 1-amino group is replaced with another substituent. | Activity will depend on the nature of the new substituent and its ability to mimic the interactions of the amino group. |

| Piperazine Analog | Contains a second nitrogen atom in the ring. | Altered basicity, lipophilicity, and potential for additional interactions. |

| Acyclic Analog | The piperidine ring is opened. | Increased conformational flexibility, which may lead to reduced potency due to a higher entropic penalty upon binding. |

By systematically comparing the biological activities of these and other related analogs, medicinal chemists can build a comprehensive SAR model that guides the design of new compounds with improved therapeutic profiles.

Computational and Theoretical Chemistry Applications

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, these methods can determine the electronic distribution and energy levels within a molecule, which in turn dictate its reactivity.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. researchgate.net A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

For 1-(1-Aminopiperidin-3-yl)ethan-1-ol, the HOMO is likely to be localized on the nitrogen atoms, particularly the amino group, which are the most electron-rich centers. The LUMO, conversely, would be distributed over the more electron-deficient regions of the molecule. The precise energy values would be obtained through calculations using methods like Density Functional Theory (DFT) with a suitable basis set, such as B3LYP/6-311++G(d,p). researchgate.net

Table 1: Hypothetical Frontier Molecular Orbital Energies for 1-(1-Aminopiperidin-3-yl)ethan-1-ol

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -0.8 |

| HOMO-LUMO Gap | 5.7 |

Note: The values in this table are hypothetical and serve as an illustrative example of the data that would be generated from quantum chemical calculations.

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the charge distribution around a molecule. libretexts.org They are invaluable for identifying the regions that are prone to electrophilic and nucleophilic attack. uni-muenchen.de In an MEP map, regions of negative electrostatic potential (typically colored red) indicate electron-rich areas that are susceptible to attack by electrophiles, while regions of positive potential (colored blue) are electron-poor and attract nucleophiles. uni-muenchen.deresearchgate.net

For 1-(1-Aminopiperidin-3-yl)ethan-1-ol, the MEP map would be expected to show negative potential around the nitrogen and oxygen atoms due to the presence of lone pairs of electrons. These sites would be the primary locations for hydrogen bonding and interactions with positively charged species. uni-muenchen.deproteopedia.org The hydrogen atoms of the amino and hydroxyl groups would exhibit positive electrostatic potential, making them potential hydrogen bond donors.

Molecular Docking and Protein-Ligand Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when they are bound to each other to form a stable complex. nih.gov It is widely used in drug discovery to understand how a small molecule, or ligand, might interact with a protein target. nih.govevitachem.com

Docking algorithms generate numerous possible binding poses of a ligand within the active site of a protein and use a scoring function to estimate the binding affinity for each pose. A lower binding energy score typically indicates a more stable protein-ligand complex. This process helps in identifying potential drug candidates and understanding their mechanism of action at a molecular level.

For 1-(1-Aminopiperidin-3-yl)ethan-1-ol, molecular docking studies could be performed against various protein targets to explore its potential pharmacological activity. For instance, given its structural similarity to compounds known to interact with G-protein coupled receptors or enzymes, these could be logical targets for initial docking screens.

The stability of a protein-ligand complex is governed by a variety of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.gov The amino and hydroxyl groups of 1-(1-Aminopiperidin-3-yl)ethan-1-ol are capable of forming strong hydrogen bonds with amino acid residues in a protein's active site. The piperidine (B6355638) ring and the ethyl group can participate in hydrophobic interactions with nonpolar residues. The charged or polar groups also contribute to electrostatic interactions. A detailed analysis of these interactions for the top-ranked docking poses can provide a rationale for the observed binding affinity and selectivity.

Table 2: Potential Intermolecular Interactions of 1-(1-Aminopiperidin-3-yl)ethan-1-ol in a Hypothetical Protein Active Site

| Interaction Type | Functional Group on Ligand | Potential Interacting Residue on Protein |

| Hydrogen Bond Donor | Amino (-NH2), Hydroxyl (-OH) | Aspartate, Glutamate (B1630785), Serine, Threonine |

| Hydrogen Bond Acceptor | Amino (-NH2), Hydroxyl (-OH) | Asparagine, Glutamine, Histidine |

| Hydrophobic | Piperidine ring, Ethyl group | Leucine, Isoleucine, Valine, Phenylalanine |

| Electrostatic | Protonated Amino Group | Negatively charged residues (e.g., Aspartate) |

Conformational Analysis and Molecular Dynamics Simulations

Molecules are not static entities; they are flexible and can adopt various conformations in solution. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies. nih.govlumenlearning.comchemistrysteps.com

Molecular dynamics (MD) simulations provide a dynamic view of the conformational changes of a molecule over time. nih.govnih.govresearchgate.net By simulating the movements of atoms and molecules, MD can be used to study the stability of different conformations, the flexibility of the molecule, and its interactions with its environment, such as a solvent or a protein binding site. nih.gov For 1-(1-Aminopiperidin-3-yl)ethan-1-ol, MD simulations could reveal the preferred conformations of the piperidine ring (chair, boat, or twist-boat) and the orientation of the aminopiperidin and ethanol (B145695) substituents. In the context of a protein-ligand complex, MD simulations can assess the stability of the binding pose predicted by molecular docking and provide insights into the dynamic nature of the interactions.

Prediction of Physicochemical Properties Relevant to Biological Systems (e.g., TPSA, LogP, Rotatable Bonds)

The TPSA is a descriptor that correlates well with passive molecular transport through membranes and is often used to predict oral bioavailability and blood-brain barrier penetration. A lower TPSA is generally associated with better membrane permeability. The LogP value indicates the lipophilicity of a compound, which influences its absorption, distribution, metabolism, and excretion (ADME) properties. An optimal LogP range is often sought to balance solubility and membrane permeability. The number of rotatable bonds is a measure of molecular flexibility; a higher number can correlate with better binding to a target protein but may also lead to a loss of entropy upon binding and potentially lower bioavailability.

Computational tools and algorithms are employed to estimate these properties for novel compounds before their synthesis, allowing for the early-stage filtering of candidates with predicted unfavorable ADME characteristics. For the parent compound, 3-Aminopiperidine, the following properties have been computationally predicted by various sources.

| Property | Predicted Value | Source |

|---|---|---|

| Topological Polar Surface Area (TPSA) | 38.1 Ų | PubChem nih.gov |

| XLogP3 | -0.6 | Echemi echemi.com |

| Hydrogen Bond Donor Count | 2 | Echemi echemi.com |

| Hydrogen Bond Acceptor Count | 2 | Echemi echemi.com |

| Rotatable Bond Count | 0 | PubChem nih.gov |

Note: The data presented is for the parent compound 3-Aminopiperidine, as computationally predicted data for 1-(1-Aminopiperidin-3-yl)ethan-1-ol is not available in the cited public databases. The addition of the (1-hydroxyethyl) group at the 1-amino position would alter these values.

Computational Approaches for Lead Optimization and Scaffold Diversity

Computational chemistry provides powerful tools for the optimization of lead compounds and the exploration of scaffold diversity, both of which are critical stages in drug discovery. depositolegale.itnih.gov The aminopiperidine scaffold, present in 1-(1-Aminopiperidin-3-yl)ethan-1-ol, serves as a valuable starting point for these computational endeavors.

Lead Optimization: Lead optimization is the iterative process of modifying a biologically active compound to improve its properties, such as potency, selectivity, and pharmacokinetic profile. patsnap.com Computational methods like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are central to this process. For aminopiperidine-based compounds, these methods can predict how structural modifications would affect their binding to a biological target. For instance, in the development of inhibitors for the Hepatitis C Virus (HCV), a 4-aminopiperidine (B84694) scaffold was identified as a hit. nih.gov A subsequent medicinal chemistry campaign, likely guided by computational modeling, led to the optimization of this scaffold, resulting in derivatives with increased potency and improved metabolic stability. nih.gov The process involves building a computational model of the target protein and virtually screening modifications to the aminopiperidine core to enhance binding interactions and other desired characteristics.

Scaffold Diversity and Hopping: Scaffold diversity is a key element in creating compound libraries that cover a broad chemical space, increasing the probability of finding novel hits. niper.gov.in "Scaffold hopping" is a computational strategy used to identify new molecular cores that can mimic the biological activity of a known active compound while having a different chemical structure. niper.gov.inbhsai.org This is particularly useful for escaping patent-protected chemical space or improving the properties of an existing scaffold.

The aminopiperidine framework has been successfully used in scaffold hopping strategies. For example, researchers have developed novel N-linked aminopiperidine-based inhibitors of mycobacterial DNA gyrase through scaffold hopping from known antibacterial leads. nih.gov This approach led to the discovery of potent leads with high specificity. nih.gov In another instance, a 24-membered library based on a 3-amino piperidine scaffold was constructed for scaffold hopping to discover novel T-type calcium channel inhibitors. researchgate.net This demonstrates the utility of the aminopiperidine core in generating diverse molecular architectures for exploring new biological targets. These computational techniques enable the rational design of new scaffolds that retain the key pharmacophoric features of the original lead while offering opportunities for improved drug-like properties. patsnap.com

Preclinical Biological Evaluation and Mechanistic Insights

In Vitro Biological Activity Screening of 1-(1-Aminopiperidin-3-yl)ethan-1-ol Derivatives

In vitro studies are fundamental in the initial characterization of a compound's biological effects. These assays, performed in a controlled laboratory environment, offer a preliminary understanding of a compound's therapeutic potential and its mechanism of action at a cellular and molecular level.

Enzyme inhibition is a common mechanism through which drugs exert their therapeutic effects. Derivatives of aminopiperidine have been investigated for their ability to inhibit various enzymes implicated in disease pathogenesis.

A novel series of 4-aminopiperidine-3,4-dihyroquinazoline-2-uracil derivatives were designed and synthesized as potential inhibitors of Dipeptidyl Peptidase-4 (DPP-4), an enzyme involved in glucose metabolism and a target for type 2 diabetes treatment. nih.gov The inhibitory activity of these compounds was evaluated using a fluorogenic substrate-based assay. Several derivatives demonstrated significant DPP-4 inhibition, with compound 9i exhibiting the most promising activity. nih.gov

Table 1: DPP-4 Inhibitory Activity of 4-Aminopiperidine-3,4-dihyroquinazoline-2-uracil Derivatives

| Compound | Substituent on Phenyl Ring | IC₅₀ (µM) |

|---|---|---|

| 9a | H | > 50 |

| 9b | 2-F | 28.14 ± 1.12 |

| 9c | 3-F | 35.28 ± 1.28 |

| 9d | 4-F | 15.84 ± 0.84 |

| 9e | 2-Cl | 21.12 ± 0.97 |

| 9f | 3-Cl | 29.51 ± 1.15 |

| 9g | 4-Cl | 12.45 ± 0.71 |

| 9h | 2-CH₃ | 41.15 ± 1.45 |

| 9i | 3-CH₃ | 9.25 ± 0.57 |

| 9j | 4-CH₃ | 18.78 ± 0.89 |

| 9k | 3-OCH₃ | 33.47 ± 1.21 |

| 9l | 4-OCH₃ | 24.15 ± 1.03 |

| Sitagliptin (Control) | - | 0.018 ± 0.001 |

Data sourced from a study on 4-aminopiperidine-3,4-dihyroquinazoline-2-uracil derivatives. nih.gov

While direct inhibitory data on other enzymes such as bacterial topoisomerase, Janus kinases, glycogen (B147801) synthase kinase-3beta, ketol-acid reductoisomerase, and HIV-1 reverse transcriptase for close analogs of 1-(1-Aminopiperidin-3-yl)ethan-1-ol is limited, the broad screening of aminopiperidine scaffolds suggests a potential for diverse enzyme-modulating activities.

The interaction of small molecules with specific receptors is a cornerstone of modern pharmacology. Aminopiperidine and piperidine (B6355638) derivatives have been explored for their affinity to various receptors. For instance, a series of aminoethyl-substituted piperidine derivatives were synthesized and evaluated for their binding affinity to sigma-1 (σ₁) receptors, which are implicated in a variety of neurological disorders and cancer. researchgate.net The study revealed that 1-methylpiperidines exhibited high affinity and selectivity for the σ₁ receptor. researchgate.net

Table 2: Sigma-1 Receptor Affinity of Aminoethyl-Substituted Piperidine Derivatives

| Compound | Piperidine N-Substituent | σ₁ Receptor Affinity (Ki, nM) |

|---|---|---|

| 4a | H | 69 ± 13 |

| 18a | Ts | > 10,000 |

| 20a | Me | 1.8 ± 0.2 |

| 21a | Et | 133 ± 27 |

| 22a | Me | 2.5 ± 0.4 |

Data from a study on aminoethyl-substituted piperidine derivatives. researchgate.net

These findings underscore the potential of the aminopiperidine scaffold to interact with specific receptor targets, thereby modulating cellular signaling pathways.

Cell-based assays provide a more complex biological system to evaluate the effects of a compound on cellular processes such as proliferation, infection, and inflammation.

Antiproliferative Activity in Cancer Cell Lines: The antiproliferative effects of aminoethyl-substituted piperidine derivatives were assessed in human cancer cell lines. The 1-methylpiperidines, which showed high σ₁ receptor affinity, also demonstrated significant antiproliferative activity against the androgen-negative human prostate cancer cell line DU145. researchgate.net

Antiviral Efficacy in Viral Replication Assays: In the context of antiviral research, a class of 4-aminopiperidine (B84694) derivatives was identified as potent inhibitors of Hepatitis C Virus (HCV) assembly. nih.gov A lead compound and its derivatives were shown to be effective in a cell-based HCV infection assay, with some derivatives exhibiting improved potency and reduced toxicity compared to the initial hit. nih.gov

Anti-inflammatory Effects: The anti-inflammatory potential of related structures has also been investigated. β-amino alcohol derivatives were identified as inhibitors of the Toll-like receptor 4 (TLR4) mediated inflammatory response. nih.gov These compounds were shown to suppress the lipopolysaccharide (LPS)-induced activation of NF-κB, a key transcription factor in the inflammatory cascade, in both macrophage cell lines and a human whole blood ex vivo model. nih.gov

Table 3: Biological Activity of Aminopiperidine and Related Derivatives in Cell-Based Assays

| Compound Class | Assay | Cell Line | Endpoint | Result | Reference |

|---|---|---|---|---|---|

| Aminoethyl-substituted piperidines | Antiproliferative | DU145 (prostate cancer) | Cell Growth Inhibition | Compounds 20a , 21a , and 22a showed stronger effects than reference compounds. | researchgate.net |

| 4-Aminopiperidine derivatives | Antiviral | Huh7.5.1 (human hepatoma) | HCV Proliferation (EC₅₀) | Hit compound 1 : 2.57 µM; Optimized derivatives showed increased potency. | nih.gov |

| β-Amino alcohol derivatives | Anti-inflammatory | HEK293-hTLR4A/MD2-CD14 | NF-κB Activation (IC₅₀) | Compound 1j showed an IC₅₀ of 1.1 µM. | nih.gov |

Preclinical In Vivo Efficacy Studies in Non-Human Animal Models

In vivo studies in animal models are crucial for evaluating the therapeutic efficacy and pharmacokinetic properties of a drug candidate in a whole-organism setting.

While specific in vivo efficacy data for derivatives of 1-(1-Aminopiperidin-3-yl)ethan-1-ol are not available, studies on related compounds provide a framework for such evaluations. For instance, 4-aminopiperidine derivatives have been shown to possess cognition-enhancing activity in a mouse passive avoidance test, suggesting potential for treating cognitive deficits in neurodegenerative diseases. nih.gov

Pharmacokinetic studies determine the absorption, distribution, metabolism, and excretion (ADME) of a compound. The 4-aminopiperidine derivatives developed as HCV assembly inhibitors underwent pharmacokinetic evaluation in mice. nih.gov These studies demonstrated favorable liver distribution and a long metabolic half-life, which are desirable properties for an anti-HCV agent. nih.gov Furthermore, cytochrome P450 (CYP) enzymes, particularly CYP3A4, have been identified as major players in the metabolism of 4-aminopiperidine drugs. acs.org

Table 4: In Vitro ADME and In Vivo Pharmacokinetic Parameters of a 4-Aminopiperidine HCV Inhibitor

| Parameter | Value |

|---|---|

| In Vitro ADME | |

| PAMPA Pe (10⁻⁶ cm/s) | 16.5 |

| Aqueous Solubility (µM) | >200 |

| Rat Liver Microsome Stability (% remaining after 30 min) | 89 |

| In Vivo Pharmacokinetics (Mouse) | |

| Half-life (t₁/₂, h) | 10.9 |

| Liver Concentration (µM at 24h post-dose) | ~5 |

Data for a lead 4-aminopiperidine derivative from a study on HCV assembly inhibitors. nih.gov

Elucidation of Molecular Mechanisms of Action

Understanding how 1-(1-Aminopiperidin-3-yl)ethan-1-ol interacts with biological systems is a primary focus of ongoing research. These efforts are centered on identifying its direct molecular targets and the subsequent cellular responses.

Identification of Specific Protein Targets and Binding Sites

At present, specific protein targets for 1-(1-Aminopiperidin-3-yl)ethan-1-ol have not been definitively identified in publicly available research. The process of target identification and validation is a complex endeavor, often involving a combination of computational modeling and experimental techniques.

Modern drug discovery leverages advanced methodologies to pinpoint the direct binding partners of a novel compound. Techniques such as chemical proteomics can be employed to isolate and identify protein targets from complex cellular lysates. nih.gov This approach utilizes modified versions of the compound to capture its interacting proteins, which are then identified using mass spectrometry. ethz.chnih.gov Furthermore, computational docking studies can predict potential binding sites on various proteins, guiding experimental validation. The identification of cryptic binding pockets, which are not apparent in the unbound state of a protein, represents a frontier in this field, potentially revealing novel allosteric regulatory sites. drugdiscoverynews.com

Future research on 1-(1-Aminopiperidin-3-yl)ethan-1-ol will likely involve these and other sophisticated methods to uncover its specific molecular targets.

Investigation of Cellular Pathways and Signaling Cascades

The effect of a compound on cellular function is mediated through the modulation of intricate signaling pathways. Once a drug binds to its target, it can trigger a cascade of downstream events that alter cellular behavior. mdbioproducts.com

The investigation into the cellular pathways affected by 1-(1-Aminopiperidin-3-yl)ethan-1-ol is in its nascent stages. Key areas of future investigation will include its impact on well-established signaling networks crucial for cell proliferation, survival, and differentiation. For instance, many therapeutic agents target receptor tyrosine kinases and their downstream pathways, such as the MAPK/ERK and PI3K/Akt signaling axes. nih.govmdpi.com Researchers will likely use a variety of cell-based assays, including reporter gene assays and phosphoproteomics, to map the signaling cascades modulated by this compound. Understanding these pathways is essential for predicting the compound's efficacy and potential therapeutic indications.

Resistance Mechanisms and Overcoming Drug Resistance

The development of drug resistance is a significant challenge in the long-term efficacy of many therapeutic agents. Resistance can emerge through various mechanisms, including mutations in the drug target that prevent binding, upregulation of drug efflux pumps, or activation of alternative compensatory signaling pathways. nih.govnih.gov

As research on 1-(1-Aminopiperidin-3-yl)ethan-1-ol progresses, it will be crucial to anticipate and study potential resistance mechanisms. This proactive approach involves long-term cell culture studies to select for resistant cell lines and subsequent genomic and proteomic analyses to identify the molecular changes responsible for the acquired resistance. Understanding these mechanisms can inform the development of strategies to overcome resistance, such as combination therapies that target both the primary pathway and the resistance-conferring alterations.

Potential Applications As Research Tools and Drug Discovery Leads

Utility of 1-(1-Aminopiperidin-3-yl)ethan-1-ol as a Privileged Scaffold for Novel Compound Libraries

The structure of 1-(1-Aminopiperidin-3-yl)ethan-1-ol features several functional groups that can be readily modified to generate a library of diverse analogs. These points of diversification include the primary amino group on the piperidine (B6355638) ring, the exocyclic primary amino group, and the secondary alcohol. This multi-functionality allows for the systematic exploration of the chemical space around the core scaffold, which is a key strategy in the discovery of novel hit compounds. medchemexpress.com For instance, the amino groups can undergo a wide range of chemical transformations, including acylation, sulfonylation, and reductive amination, to introduce a variety of substituents. The hydroxyl group can be converted into esters or ethers, further expanding the structural diversity of the resulting compound library.

The generation of compound libraries from scaffolds like 1-(1-Aminopiperidin-3-yl)ethan-1-ol is a common practice in high-throughput screening efforts aimed at identifying novel modulators of biological processes. medchemexpress.com The resulting collection of structurally related compounds can be screened against a panel of biological targets to identify new hit molecules with potential therapeutic applications.

Table 1: Potential Diversification of 1-(1-Aminopiperidin-3-yl)ethan-1-ol for Compound Library Synthesis| Diversification Point | Potential Modifications | Resulting Functional Group |

|---|---|---|

| Exocyclic Amino Group | Acylation, Sulfonylation, Alkylation | Amide, Sulfonamide, Secondary/Tertiary Amine |

| Piperidine Ring Nitrogen | Reductive Amination, Acylation | Substituted Piperidine |

| Hydroxyl Group | Esterification, Etherification | Ester, Ether |

Development of Chemical Probes for Biological Research

Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein, to study its function in a cellular or in vivo context. rsc.org The development of such probes is crucial for target validation and for understanding the intricate signaling pathways that govern cellular processes. The aminopiperidine scaffold has been successfully employed in the creation of chemical probes. For example, a tri-functionalized 4-aminopiperidine (B84694) scaffold was used to generate a library of cysteine-reactive probes to monitor enzyme activity. rsc.org

Given its versatile chemical nature, 1-(1-Aminopiperidin-3-yl)ethan-1-ol represents a promising starting material for the synthesis of novel chemical probes. The functional groups on the molecule can be appended with various reporter tags, such as fluorophores or biotin, to enable the detection and visualization of the target protein. Alternatively, the scaffold can be functionalized with photoreactive groups for covalent capture of the binding partner upon photoactivation.

The strategic placement of these functional moieties is critical for the successful design of a chemical probe. For instance, a fluorescent dye could be attached to the exocyclic amino group, while a reactive group for target engagement could be introduced at the hydroxyl position. The resulting probe could then be used in a variety of applications, including fluorescence microscopy, flow cytometry, and affinity purification experiments, to elucidate the biological role of its target. rsc.org

Table 2: Hypothetical Chemical Probes Derived from 1-(1-Aminopiperidin-3-yl)ethan-1-ol| Probe Type | Functional Moiety | Potential Application |

|---|---|---|

| Fluorescent Probe | Fluorescein, Rhodamine | Cellular imaging, Target localization |

| Affinity-Based Probe | Biotin, Desthiobiotin | Target identification, Pull-down assays |

| Photo-Affinity Probe | Benzophenone, Diazirine | Covalent labeling, Identification of binding sites |

Future Perspectives for Lead Optimization in Preclinical Drug Discovery

Lead optimization is a critical phase in the drug discovery process where an initial "hit" compound with promising biological activity is systematically modified to improve its potency, selectivity, and pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). patsnap.comaltasciences.com This iterative process of design, synthesis, and testing aims to develop a preclinical candidate with the desired therapeutic profile.

The compound 1-(1-Aminopiperidin-3-yl)ethan-1-ol, with its inherent structural and functional features, holds potential as a starting point for lead optimization campaigns. The aminopiperidine scaffold has been the subject of extensive lead optimization efforts in various therapeutic areas, including the development of inhibitors for Hepatitis C virus (HCV) assembly and TYK2 inhibitors. nih.govnih.gov These studies have demonstrated that systematic modifications to the aminopiperidine core can lead to significant improvements in biological activity and drug-like properties.

A hypothetical lead optimization strategy for 1-(1-Aminopiperidin-3-yl)ethan-1-ol would involve a detailed structure-activity relationship (SAR) study. patsnap.com This would entail the synthesis and biological evaluation of a series of analogs with modifications at the different functional groups. For example, the nature and size of the substituent on the exocyclic amino group could be varied to enhance binding affinity to the target protein. Concurrently, the physicochemical properties of the analogs, such as lipophilicity and aqueous solubility, would be fine-tuned to achieve a favorable ADME profile. Computational modeling techniques could also be employed to guide the design of new analogs with improved target engagement. patsnap.com The ultimate goal of such an optimization program would be to identify a clinical candidate with a balanced profile of potency, selectivity, and safety. altasciences.com

Table 3: Hypothetical Lead Optimization Strategy for 1-(1-Aminopiperidin-3-yl)ethan-1-ol| Optimization Goal | Parameter to Modify | Potential Structural Changes |

|---|---|---|

| Improve Potency | Target Binding Affinity | Vary substituents on amino groups, Modify stereochemistry |

| Enhance Selectivity | Off-Target Activity | Introduce bulky groups, Alter hydrogen bonding patterns |

| Optimize ADME Properties | Solubility, Permeability, Metabolism | Introduce polar groups, Modify lipophilicity, Block metabolic sites |

Q & A

Q. What preclinical models are most suitable for evaluating the antifibrotic potential of this compound?

- Methodological Answer : Use bleomycin-induced pulmonary fibrosis in rats (intratracheal administration) with endpoints like hydroxyproline content and histopathology. Compare with TGF-β1-stimulated fibroblast activation in vitro. Dose-response studies (e.g., 50 mg/kg/day orally) should include biomarkers (e.g., α-SMA, collagen I) and MRI-based lung compliance measurements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.